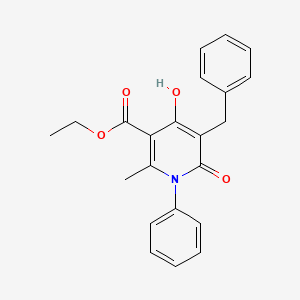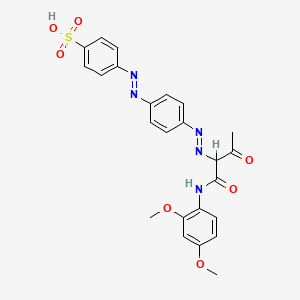
7,8-Dimethylfluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 8th positions of the fluoranthene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
7,8-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of fluoranthenequinones.
Reduction: Formation of dihydrofluoranthenes.
Substitution: Formation of halogenated or nitrated fluoranthene derivatives.
科学的研究の応用
7,8-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic materials and as a precursor for the synthesis of more complex aromatic compounds
作用機序
The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Fluoranthene: The parent compound without the methyl groups.
1,2-Dimethylfluoranthene: A similar compound with methyl groups at different positions.
7,8-Dihydroxyfluoranthene: A hydroxylated derivative with different functional groups.
Uniqueness
7,8-Dimethylfluoranthene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities compared to its analogs .
特性
CAS番号 |
38048-87-2 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
7,8-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3 |
InChIキー |
SPKFXXMEJPYVQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


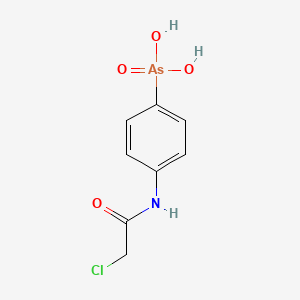
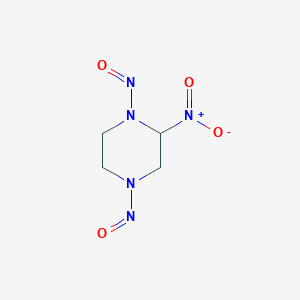
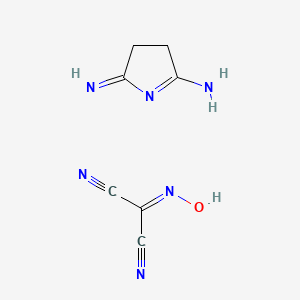

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
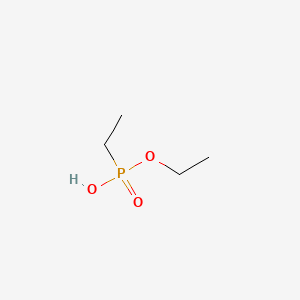
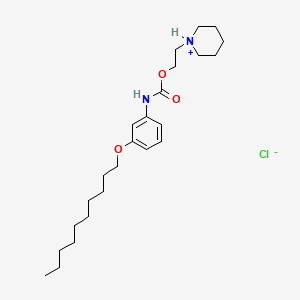
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
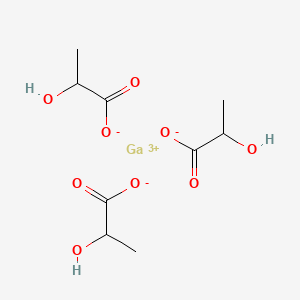

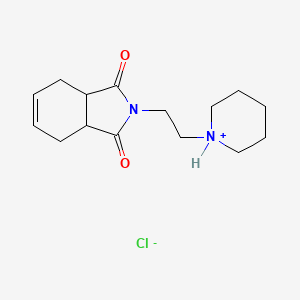
![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
